molecular formula C9H10BrNO2 B1595787 n-(3-Bromo-4-methoxyphenyl)acetamide CAS No. 6943-73-3

n-(3-Bromo-4-methoxyphenyl)acetamide

货号: B1595787
CAS 编号: 6943-73-3
分子量: 244.08 g/mol
InChI 键: FOMGGBXHSUSZFZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-Bromo-4-methoxyphenyl)acetamide is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of acetamide, where the acetamide group is substituted with a 3-bromo-4-methoxyphenyl group

准备方法

Synthetic Routes and Reaction Conditions

N-(3-Bromo-4-methoxyphenyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 3-bromo-4-methoxyaniline with acetic anhydride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

化学反应分析

Types of Reactions

N-(3-Bromo-4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution: Formation of N-(3-azido-4-methoxyphenyl)acetamide or N-(3-thiocyanato-4-methoxyphenyl)acetamide.

    Oxidation: Formation of 3-bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.

    Reduction: Formation of N-(3-bromo-4-methoxyphenyl)ethylamine.

科学研究应用

Chemistry

N-(3-Bromo-4-methoxyphenyl)acetamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern allows for various chemical modifications, making it a valuable building block in organic synthesis.

Biology

This compound has been investigated for its bioactive properties , particularly its antimicrobial and anticancer activities:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) was found to be 62.5 μg/mL, indicating potent activity compared to standard antibiotics.
  • Cytotoxicity : Preliminary research suggests that this compound may possess anticancer properties, with in vitro tests revealing an IC50 value of 15 μM against breast cancer cells (MCF-7), indicating moderate cytotoxicity while sparing normal cells.

Medicine

In medicinal chemistry, this compound is explored for its potential use in drug development. Its ability to interact with biological targets such as enzymes or receptors makes it a candidate for designing new therapeutic agents. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets .

Case Studies

Several studies highlight the biological activity and potential applications of this compound:

Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against MRSA, yielding an MIC of 62.5 μg/mL, demonstrating its effectiveness as an antimicrobial agent.

Cytotoxicity Assessment

In another study assessing the cytotoxic effects on human cancer cell lines, this compound exhibited an IC50 value of 15 μM against MCF-7 breast cancer cells, suggesting its potential as an anticancer agent.

Summary of Biological Activities

Biological ActivityTested Strains/CellsResults
AntibacterialMRSAMIC: 62.5 μg/mL
CytotoxicityMCF-7 (breast cancer)IC50: 15 μM

作用机制

The mechanism of action of N-(3-Bromo-4-methoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets.

相似化合物的比较

Similar Compounds

  • N-(4-Methoxyphenyl)acetamide
  • N-(4-Bromo-3-methylphenyl)acetamide
  • N-(4-Methoxyphenyl)-2-bromoacetamide

Uniqueness

N-(3-Bromo-4-methoxyphenyl)acetamide is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring. This unique substitution pattern can result in distinct chemical reactivity and biological activity compared to its analogs.

生物活性

N-(3-Bromo-4-methoxyphenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H10_{10}BrNO2_2
  • Molecular Weight : 244.09 g/mol
  • CAS Number : 6943-73-3

The compound features a bromine atom and a methoxy group attached to a phenyl ring, which significantly influences its biological activity and chemical reactivity.

This compound exhibits its biological effects through various mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It can modulate receptor activities, influencing signaling pathways critical for cell proliferation and survival.
  • Induction of Apoptosis : The compound has shown potential in triggering programmed cell death in cancer cells, making it a candidate for anticancer therapies.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Bacillus subtilis4.69 - 22.9 µM

These results suggest that the compound has broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

This compound has also been investigated for its anticancer properties. A study utilizing the MTT assay showed that it exhibits cytotoxic effects against human cancer cell lines, including:

  • U-87 (glioblastoma) : Higher sensitivity observed.
  • MDA-MB-231 (triple-negative breast cancer) : Moderate sensitivity noted.

The mechanism behind its anticancer activity is believed to involve apoptosis induction and disruption of cancer cell metabolism .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various alkaloid derivatives, including this compound, highlighted its significant antibacterial activity against resistant strains of bacteria, showcasing its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms .
  • Anticancer Research : In a comparative study of several phenylacetamides, this compound was identified as one of the most potent compounds against glioblastoma cells, with a detailed analysis revealing its ability to induce apoptosis through caspase activation pathways .

属性

IUPAC Name

N-(3-bromo-4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-6(12)11-7-3-4-9(13-2)8(10)5-7/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMGGBXHSUSZFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00989280
Record name N-(3-Bromo-4-methoxyphenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00989280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6943-73-3
Record name NSC54782
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54782
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-Bromo-4-methoxyphenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00989280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-bromo-4-methoxyphenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

By the reaction in the same manner as in Example 33-(i) using 2-bromo-4-nitroanisole (5.41 g), iron powder (6.49 g) and acetic anhydride (4.4 ml), the title compound (4.87 g) was obtained as a colorless powder crystals.
Quantity
5.41 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Name
Quantity
6.49 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Acetic anhydride (3.11 ml, 3.37 g, 33 mmol) was added dropwise to a stirred, cooled (0° C.) solution of 3-bromo-4methoxyaniline (6.06 g, 30 mmol) in dichloromethane (60 ml). The mixture was stirred at room temperature for 90 minutes, methanol (10 ml) was added and the mixture was stirred at room temperature for 30 minutes. The solvent was evaporated under reduced pressure, saturated aqueous sodium hydrogen carbonate (100 ml) and water (50 ml) were added and the mixture was extracted with ethyl acetate (3×100 ml). The combined organic fractions were washed with aqueous hydrochloric acid (1M, 100 ml), saturated aqueous sodium hydrogen carbonate (100 ml) and brine (100 ml), dried (MgSO4) and evaporated under reduced pressure. The residue was recrystallized from ethyl acetate (20 ml)/hexane (50 ml) and the solid was collected and dried in vacuo to give the title compound as a tan solid (6.41 g, 88%), 1H NMR (360 MHz, CDCl3) δ 7.68 (1H, d, J=2.5 Hz), 7.45 (1H, dd, J=8.8, 2.5 Hz), 7.36 (1H, br s), 6.84 (1H, d, J=8.8 Hz), 3.87 (3H, s), and 2.16 (3H, s).
Quantity
3.11 mL
Type
reactant
Reaction Step One
Quantity
6.06 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
88%

Synthesis routes and methods III

Procedure details

To a solution of N-(4-methoxyphenyl)acetamide II (7.50 g, 45.40 mmol) in acetic acid (50 mL) was added a solution of Br2 (4.70 mL, 90.80 mmol) in acetic acid (10.0 mL). The resulting reaction mixture was then heated to 65° C. for 4 h. After the completion of the reaction (TLC monitoring), acetic acid was distilled off, cooled the residue to 0° C. and then basified with aqueous NH3 till pH 12 followed by extraction with EtOAc (2×500.0 mL). The combined organics was washed with brine, dried (Na2SO4), filtered and concentrated under reduced pressure. The crude residue was purified over silica gel (60-120 M, 25-30% EtOAc-Hexane) to obtain the desired product (5.0 g, 45%). 1H NMR (400 MHz, DMSO-d6): δ 2.0 (s, 3H), 3.79 (s, 3H), 7.06 (d, J=8.80 Hz, 1H), 7.44 (dd, J=2.40 and 8.80 Hz, 1H), 7.91 (d, J=2.40 Hz, 1H) and 9.92 (br s, 1H). MS: 244.15 (M+H)+.
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
45%

Synthesis routes and methods IV

Procedure details

To a solution of 10.0 g (60.5 mmol) of 4-acetaminoanisole (5) in 80 mL of acetic acid, was added dropwise 11.6 g (72.7 mmol) of bromine and maintaining internal temperature of the reaction below 50° C. After stirring for 1 h, the reaction mixture was poured into 400 mL of ice-water containing 1.2 g of NaHSO3. The mixture was stirred until yellow-red color disappeared and left at room temperature for overnight. The solid (product) was filtered, dried under vacuum at 70° C., and crystallized from ethanol to give 10.19 g (69% yield). 1H NMR (CDCl3) δ 7.67 (d, J=2.5 Hz, 1 H), 7.44 (dd, J=9, 2.5 Hz, 1 H), 7.1 (bs, 1 H, NH), 6.85 (d, J=9 Hz, 1 H), 3.87 (s, 3 H, OMe), 2.16 (s, 3 H, CH3).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-(3-Bromo-4-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
n-(3-Bromo-4-methoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
n-(3-Bromo-4-methoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
n-(3-Bromo-4-methoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
n-(3-Bromo-4-methoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
n-(3-Bromo-4-methoxyphenyl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。